![molecular formula C8H7N3S B1338850 2-Pyridin-4-YL-thiazol-4-ylamine CAS No. 89401-67-2](/img/structure/B1338850.png)
2-Pyridin-4-YL-thiazol-4-ylamine
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Overview
Description
2-Pyridin-4-YL-thiazol-4-ylamine is a heterocyclic organic compound with the molecular formula C8H7N3S and a molecular weight of 177.2234 . It is used for research purposes .
Synthesis Analysis
The synthesis of 4-(pyridin-4-yl)thiazol-2-amine, a similar compound, has been reported in the literature . The synthesis involved a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-YL-thiazol-4-ylamine consists of a pyridine ring attached to a thiazole ring via a nitrogen atom .Chemical Reactions Analysis
4-(pyridin-4-yl)thiazol-2-amine has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Scientific Research Applications
Corrosion Inhibition
This compound has been synthesized and evaluated as a non-toxic inhibitor for mild steel in hydrochloric acid solutions. It shows excellent corrosion inhibition properties, which are beneficial for protecting metals from corrosion, especially in industrial settings .
Dye-Sensitized Solar Cells (DSSCs)
It has been mentioned in the context of optoelectronic properties, particularly in dye-sensitized solar cells, which are a type of solar cell that converts light to electricity with the help of dyes .
Antimicrobial Activities
There is also evidence of its use in synthesizing derivatives for antimicrobial activities against various bacteria and fungi, indicating its potential in pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 2-Pyridin-4-YL-thiazol-4-ylamine (PTA) is mild steel . It acts as a corrosion inhibitor for mild steel, particularly in hydrochloric acid solutions .
Mode of Action
PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . This interaction involves both physisorption and chemisorption , as evidenced by the compliance of the sorption behavior with the Langmuir adsorption isotherm . Polarization studies have shown that PTA acts as a mixed inhibitor , indicating that it can slow down both the anodic and cathodic reactions involved in the corrosion process .
Biochemical Pathways
Quantum chemistry calculations have been used to study this relationship .
Pharmacokinetics
It’s worth noting that pta exhibits excellent water solubility , which could potentially influence its bioavailability and distribution.
Result of Action
The result of PTA’s action is the significant inhibition of mild steel corrosion. Experimental results have shown that PTA can achieve a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM . The constitution and characteristic of the protective layer on the steel surface have been verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .
Action Environment
The action of PTA is influenced by the environment in which it is used. Specifically, PTA has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The acidic environment is a key factor influencing PTA’s action, efficacy, and stability.
properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWCOMRAKZZTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529292 |
Source
|
Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-YL-thiazol-4-ylamine | |
CAS RN |
89401-67-2 |
Source
|
Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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